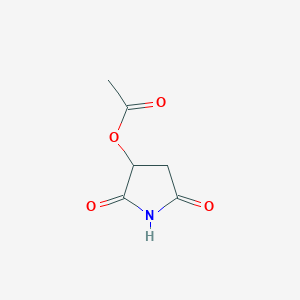
2,5-Dioxopyrrolidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-3-yl acetate is an organic compound with the molecular formula C₆H₇NO₄. It is a derivative of pyrrolidine and is characterized by the presence of two oxo groups at positions 2 and 5 of the pyrrolidine ring, and an acetate group at position 3. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dioxopyrrolidin-3-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetate group at position 3 of the pyrrolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-dioxopyrrolidin-3-yl acetate exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidine core but has different substituents, leading to distinct chemical properties and applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with a pyrrolidine ring, used in different chemical contexts.
Uniqueness
2,5-Dioxopyrrolidin-3-yl acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C6H7NO4/c1-3(8)11-4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10) |
InChI Key |
KRXMGHKXMIMNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


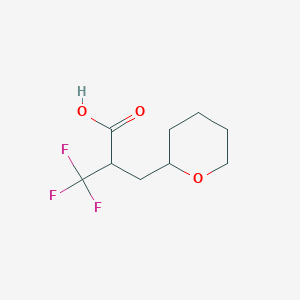
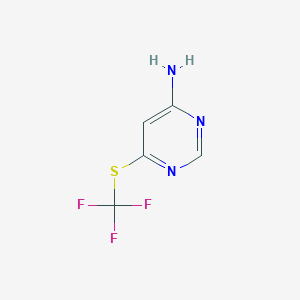
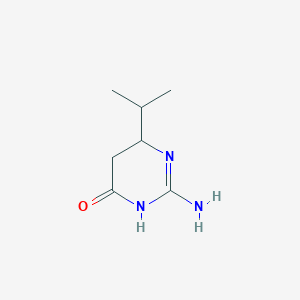
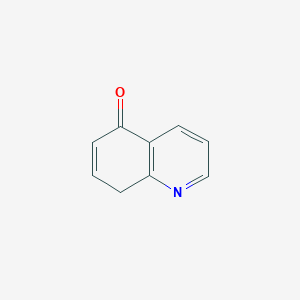

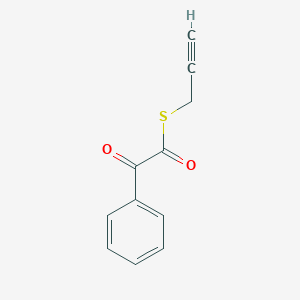
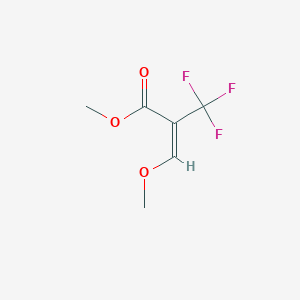

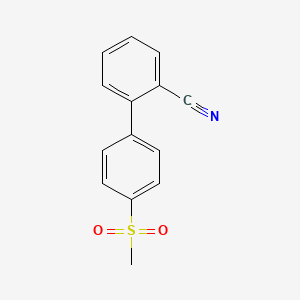
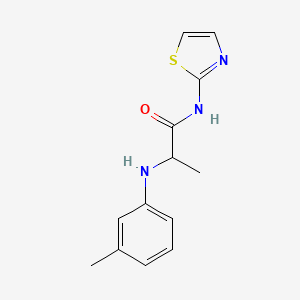
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
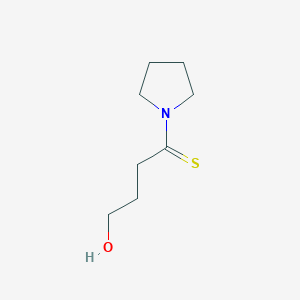
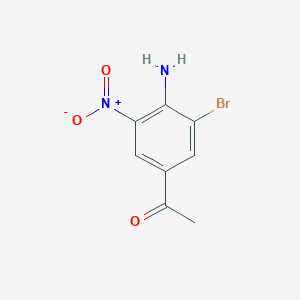
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
